molecular formula C34H27NO3 B14961123 2,2,4-Trimethyl-1-(naphthalen-1-ylcarbonyl)-1,2-dihydroquinolin-6-yl naphthalene-1-carboxylate

2,2,4-Trimethyl-1-(naphthalen-1-ylcarbonyl)-1,2-dihydroquinolin-6-yl naphthalene-1-carboxylate

Cat. No.: B14961123
M. Wt: 497.6 g/mol
InChI Key: WUXHGXJWIXNQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2,4-Trimethyl-1-(naphthalen-1-ylcarbonyl)-1,2-dihydroquinolin-6-yl naphthalene-1-carboxylate is a structurally complex molecule featuring a 1,2-dihydroquinoline core substituted with methyl groups at positions 2, 2, and 4. The quinoline moiety is further functionalized with a naphthalen-1-ylcarbonyl group at position 1 and a naphthalene-1-carboxylate ester at position 5.

Synthesis of such compounds likely involves multi-step reactions, including esterification, coupling, or condensation, as seen in analogous naphthalene-containing systems (e.g., the synthesis of (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one via base-mediated carbon-carbon bond formation) . Structural characterization of this compound would rely on crystallographic methods, such as those implemented in the SHELX software suite, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C34H27NO3

Molecular Weight

497.6 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(naphthalene-1-carbonyl)quinolin-6-yl] naphthalene-1-carboxylate

InChI

InChI=1S/C34H27NO3/c1-22-21-34(2,3)35(32(36)28-16-8-12-23-10-4-6-14-26(23)28)31-19-18-25(20-30(22)31)38-33(37)29-17-9-13-24-11-5-7-15-27(24)29/h4-21H,1-3H3

InChI Key

WUXHGXJWIXNQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC6=CC=CC=C65)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its dual naphthalene substituents and the methylated dihydroquinoline core. Below is a comparative analysis with analogous compounds:

Compound Core Structure Key Substituents Bioactivity
Target Compound 1,2-Dihydroquinoline 2,2,4-Trimethyl; naphthalen-1-ylcarbonyl; naphthalene-1-carboxylate Potential enzyme inhibition (inferred)
Compound 1 (from ) 1,2-Dihydroquinoline 2,2,4-Trimethyl; unspecified substituents HIV-1 protease inhibition
(E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one Pyrazole-propenone-naphthalene Naphthalen-1-yl; phenylpyrazole Not reported (structural study only)
1-Methylnaphthalene () Naphthalene Methyl group at position 1 Industrial solvent; toxicant

Key Observations :

  • The dihydroquinoline core in the target compound and Compound 1 () is critical for bioactivity, as demonstrated in HIV-1 protease inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.